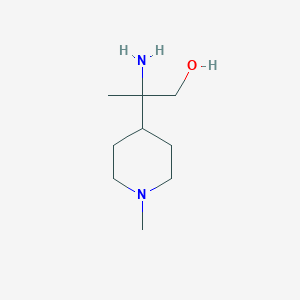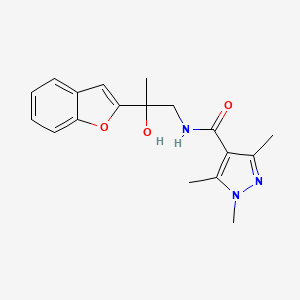
2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol” is a chemical compound with the CAS Number: 1781887-74-8 . It has a molecular weight of 172.27 and its IUPAC name is 2-amino-2-(1-methylpiperidin-4-yl)propan-1-ol .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol” is 1S/C9H20N2O/c1-9(10,7-12)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Material Science Applications
Synthesis of Complex Compounds : It serves as a precursor for synthesizing complex ligands and materials. For instance, Yakup Baran et al. (2012) synthesized tetradentate symmetrical ligands using a compound structurally related to 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol, showcasing its utility in creating materials with specific thermal and magnetic properties (Baran, Kaya, & Turkyilmaz, 2012).
CO2 Capture Technology : In the context of environmental science, derivatives of 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol have been evaluated for carbon dioxide capture. Han Li et al. (2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for use in CO2 capture by amine scrubbing, highlighting its potential in addressing climate change (Li, Li, Nguyen, Rochelle, & Chen, 2013).
Pharmaceutical and Medicinal Chemistry Applications
- Antitumor Activity : Research has also explored the antitumor activities of piperazine-based tertiary amino alcohols derived from this compound. N. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, studying their effects on tumor DNA methylation processes in vitro, indicating potential therapeutic applications (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Chemistry and Catalysis
- Catalysis and Reaction Studies : This compound has been used in studies investigating catalytic processes and reaction mechanisms. Heidi Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol under various conditions, demonstrating its utility in creating catalysts for specific chemical transformations (Bernas, Demidova, Aho, Simakova, Kumar, Laribi, Perrichon, Leino, & Murzin, 2015).
Propriétés
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(10,7-12)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHKAWAASZNKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCN(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)



![4-Chloro-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)
![4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2971722.png)

